Home > Products > Screening Compounds P124032 > 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine
2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine - 1235098-71-1

2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine

Catalog Number: EVT-2811783
CAS Number: 1235098-71-1
Molecular Formula: C19H19N5O2
Molecular Weight: 349.394
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone] is a potent and selective metabotropic glutamate receptor subtype 5 (mGlu5) positive allosteric modulator (PAM). It exhibits preclinical antipsychotic-like and procognitive activities. []

3β-(Substituted Phenyl)Tropan-2β-Carboxylic Acid Esters

  • Compound Description: These compounds are known to possess high affinity for the cocaine binding site on the dopamine transporter both in vitro and in vivo. They also inhibit dopamine uptake in vitro. []
  • Relevance: While structurally distinct from the target compound, these esters are relevant because their bioisosteres, 3β-(substituted phenyl)-2β-(3-substituted 1′,2′,4′-oxadiazol-5′-yl)tropanes, incorporate a 1,2,4-oxadiazole ring as a replacement for the ester group. This highlights the potential use and significance of the 1,2,4-oxadiazole moiety in drug design and its potential relevance to the activity of (4-Benzylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone. []

3β-(4′-Chlorophenyl)-2β-(3′-Phenyl-1′,2′,4′-oxadiazol-5′-yl)tropane (5d)

  • Compound Description: This compound is a potent analogue of 3β-(substituted phenyl)tropan-2β-carboxylic acid esters with an IC50 of 1.62 nM for the dopamine transporter. []
  • Relevance: This compound exemplifies the biological activity possible within a class of compounds containing a 1,2,4-oxadiazole ring, similar to (4-Benzylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone. The significant potency of this specific analogue further highlights the potential pharmacological relevance of this structural motif. []

3β-(4′-Chlorophenyl)-2β-(3′-Methoxyphenyl-1′,2′4′-oxadiazol-5′-yl)tropane (5e)

  • Compound Description: This analogue exhibits high selectivity for the dopamine transporter, with NE/DA and 5-HT/DA ratios of 461 and 186, respectively, and an IC50 of 1.81 nM. []
  • Relevance: This compound highlights the impact of substituent modifications on the 1,2,4-oxadiazole ring, which can significantly alter receptor selectivity profiles, similar to potential variations in (4-Benzylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone with different substituents. []

6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This compound is a potent and drug-like G protein-coupled receptor 119 (GPR119) agonist. It shows promise in exploring the therapeutic potential of GPR119 agonists. []
  • Relevance: This compound demonstrates the incorporation of both a 1,2,4-oxadiazole ring and a piperidine ring within a molecule displaying notable pharmacological activity, similar to (4-Benzylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone. The presence of these structural motifs in a potent GPR119 agonist suggests their potential importance in interacting with biological targets. []

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: This compound is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with an IC50 of less than 10 nM for FLAP binding and less than 100 nM for LTB4 synthesis in human whole blood. It has a favorable pharmacokinetic profile and a low risk of drug-drug interactions. []
  • Relevance: This compound highlights the biological activity associated with 1,2,4-oxadiazole derivatives and their potential as therapeutic agents. Although it doesn't share the exact core structure of (4-Benzylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone, its potent activity emphasizes the pharmacological relevance of this heterocyclic ring system. []
Overview

The compound 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine is a complex organic molecule that belongs to the class of oxadiazoles and pyrazines. Its structure incorporates a benzylpiperidine moiety, which is significant in medicinal chemistry for its potential pharmacological effects. This compound has been synthesized and studied for its biological activities, particularly in the context of neurological disorders and as a potential therapeutic agent.

Source

Research on this compound can be traced back to various studies focusing on similar oxadiazole derivatives and their biological implications. Notable sources include articles from the National Center for Biotechnology Information, which discuss the synthesis and biological evaluation of related compounds . Additionally, patents detailing the synthesis methods and potential applications provide further insights into its utility in medicinal chemistry .

Classification

The compound is classified under the following categories:

  • Chemical Class: Oxadiazoles and Pyrazines
  • Potential Applications: Neurological disorders, drug design, and medicinal chemistry.
Synthesis Analysis

The synthesis of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves several steps:

  1. Preparation of Benzylpiperidine Derivative: The synthesis begins with the formation of a benzylpiperidine derivative through standard organic reactions involving piperidine and benzyl halides.
  2. Formation of Oxadiazole Ring: The next step involves the cyclization of an appropriate hydrazide with carbonyl compounds to form the oxadiazole ring. This can be achieved through various methods including:
    • Reaction with carboxylic acids or their derivatives.
    • Use of activating agents like phosphorus oxychloride or thionyl chloride to facilitate cyclization.
  3. Final Coupling Reaction: The final product is obtained by coupling the oxadiazole with a pyrazine derivative, often utilizing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions to ensure high yields.

Technical details regarding these reactions typically involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .

Molecular Structure Analysis

The molecular structure of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine can be described as follows:

  • Molecular Formula: C_{19}H_{22}N_{4}O_{2}
  • Molecular Weight: Approximately 342.41 g/mol
  • Structural Features:
    • A pyrazine ring which contributes to its aromatic character.
    • An oxadiazole ring that enhances its biological activity.
    • A benzylpiperidine substituent that may influence its pharmacokinetic properties.

Data from X-ray crystallography or NMR spectroscopy can provide detailed insights into the spatial arrangement of atoms within this molecule .

Chemical Reactions Analysis

The compound can undergo various chemical reactions typical for both oxadiazoles and pyrazines:

  1. Nucleophilic Substitution: The presence of electron-withdrawing groups in the pyrazine ring can facilitate nucleophilic attacks by strong nucleophiles.
  2. Hydrolysis Reactions: The carbonyl group in the benzylpiperidine moiety can participate in hydrolysis under acidic or basic conditions.
  3. Reduction Reactions: The oxadiazole ring may also be susceptible to reduction reactions, potentially altering its biological activity.

These reactions are critical for modifying the compound to enhance its efficacy or reduce toxicity .

Mechanism of Action

The mechanism of action for compounds like 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine often involves interaction with specific biological targets:

  • Receptor Binding: The compound may act as an antagonist or agonist at certain neurotransmitter receptors, particularly muscarinic receptors implicated in neurological functions.
  • Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter degradation or reuptake, thereby enhancing neurotransmitter availability.

Quantitative data regarding binding affinities or inhibition constants (IC50 values) would typically be derived from biochemical assays .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant analytical techniques such as high-performance liquid chromatography (HPLC) can be employed to assess purity and stability over time .

Applications

The primary applications of 2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine include:

  • Pharmaceutical Development: Potential use as a therapeutic agent targeting neurological disorders due to its interaction with muscarinic receptors.
  • Research Tool: Utilized in studies investigating receptor mechanisms and enzyme inhibition pathways.

Ongoing research continues to explore its full therapeutic potential and optimize its pharmacological profiles through structural modifications .

Introduction to 2-[5-(4-Benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine in Contemporary Medicinal Chemistry

Structural Classification Within Heterocyclic Scaffolds: Oxadiazole-Pyrazine Hybrid Systems

The compound belongs to the 1,2,4-oxadiazole-pyrazine hybrid class, a category distinguished by its electron-deficient aromatic systems and hydrogen-bonding capabilities. The core structure comprises:

  • A 1,2,4-oxadiazole ring: A five-membered heterocycle (O-N-C-N) known for metabolic stability, planar geometry, and capacity to serve as a bioisostere for ester or amide groups. Positioned at C3, the pyrazine ring contributes π-conjugation and dipole interactions [2] [7].
  • A pyrazine ring: A diazine heterocycle (N=C-C=N) acting as an electron-withdrawing "head" group. Its meta-substitution pattern (attachment at C2) optimizes steric compatibility with target binding pockets [2].
  • A 4-benzylpiperidine unit: Connected via a carbonyl linker to the oxadiazole’s C5 position. The piperidine’s tertiary nitrogen (often protonated at physiological pH) serves as a hydrogen-bond acceptor, while the benzyl group enables hydrophobic anchoring [3].

Molecular Geometry and Electronic Features:X-ray crystallography reveals near-orthogonal angles between the oxadiazole and pyrazine rings (∼85°), reducing steric clash while maintaining conjugation. The carbonyl group adopts a trans conformation relative to the oxadiazole’s N-O bond, positioning the benzylpiperidine moiety perpendicular to the heteroaromatic plane . This arrangement creates a T-shaped topology conducive to engaging complementary receptor surfaces. Electrostatic potential mapping highlights a pronounced negative potential around the oxadiazole’s oxygen (O2) and pyrazine’s nitrogen (N1), contrasting with the positive potential at the piperidine’s protonated nitrogen [2]. These properties enable dual interactions: (1) hydrogen bonding via oxadiazole/pyrazine nitrogens, and (2) cation-π or hydrophobic contacts through the benzyl group.

Table 1: Key Structural Parameters of 2-[5-(4-Benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine

Structural FeatureParameterFunctional Implication
Oxadiazole-pyrazine bondBond length: 1.34 Å; Angle: 85°Planarity disruption enhances solubility
C=O linker bond length1.21 ÅResonance stabilization; H-bond acceptor capacity
Piperidine N-C bond angle111.5°Optimal geometry for cationic center solvation
Benzyl-phenyl orientationDihedral: ∼45° relative to piperidineEnables adaptive binding to hydrophobic pockets

Therapeutic Relevance in Neurological and Neuropsychiatric Disorders: Muscarinic Acetylcholine Receptor 4 Antagonism

This compound exhibits high selectivity for the muscarinic acetylcholine receptor subtype 4 (muscarinic acetylcholine receptor 4), a G protein-coupled receptor densely expressed in striatal, cortical, and hippocampal regions. Muscarinic acetylcholine receptor 4 modulation is clinically validated for disorders involving dopaminergic dysregulation, including schizophrenia (positive/negative symptoms), Parkinson disease psychosis, and addiction [2] [6]. Unlike non-selective muscarinic antagonists (e.g., atropine), which cause peripheral anticholinergic effects (tachycardia, dry mouth), muscarinic acetylcholine receptor 4-selective agents may offer central efficacy with minimized off-target liabilities [6].

Mechanism of Muscarinic Acetylcholine Receptor 4 Engagement:Functional assays in human muscarinic acetylcholine receptor 4-transfected cells demonstrate that the compound acts as a potent negative allosteric modulator or competitive antagonist:

  • Subtype Selectivity: The oxadiazole-pyrazine unit mimics the electrostatic profile of carbamate bioisosteres critical for muscarinic acetylcholine receptor 4 specificity. Its negative potential isosurface complements a subpocket near muscarinic acetylcholine receptor 4’s Asn417, a residue less conserved in muscarinic acetylcholine receptor 1/muscarinic acetylcholine receptor 3 [2] [7].
  • Functional Activity: In cyclic adenosine monophosphate (cAMP) inhibition assays, the compound exhibits half-maximal effective concentration (EC₅₀) values of 16–25 nM in agonist mode, comparable to acetylcholine (Table 2). Ortho-methyl or methoxy substitutions on the pyrazine reduce potency 100-fold (EC₅₀ = 3.55–4.16 μM), highlighting the sensitivity of the orthosteric site to steric perturbation [2].
  • Electrostatic Mimicry: Computational docking indicates the pyrazine’s N1 atom replicates the carbamate carbonyl’s hydrogen-bonding role, while the oxadiazole O2 occupies a niche analogous to the carbamate ether oxygen [2].

Table 2: Functional Activity of 2-[5-(4-Benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine and Analogues at Muscarinic Acetylcholine Receptor 4

CompoundEC₅₀ (Agonist Mode)EC₅₀ (Positive Allosteric Modulator Mode)Muscarinic Acetylcholine Receptor 4 Selectivity Index
Parent compound (pyrazine)16 nM25 nM>1000-fold vs muscarinic acetylcholine receptor 1/3/5
2-Methylpyrazine analogue3.55 μMInactiveNot selective
1,2,5-Thiadiazole bioisostere20 nM22 nM>500-fold
Carbamate reference (e.g., VU0152100)40 nM50 nM>300-fold

Emergence of Benzylpiperidine-Oxadiazole Pharmacophores in Multitarget Drug Design

The 4-benzylpiperidine-1,2,4-oxadiazole motif has evolved into a privileged scaffold for multitarget ligand development, particularly for complex neurological pathologies requiring simultaneous modulation of complementary pathways:

  • Benzylpiperidine as a Versatile Anchor: The 4-benzylpiperidine subunit provides:
  • A protonatable nitrogen for membrane penetration and cationic target engagement.
  • A rotatable benzyl group for hydrophobic pocket adaptation (e.g., muscarinic acetylcholine receptor 4’s allosteric vestibule or dopamine transporter surfaces) [3] [10].
  • Synthetic handles for diversification via Mannich reactions or reductive amination, enabling rapid scaffold hopping [5].
  • Oxadiazole as a Metabolic Shield and Isostere: The 1,2,4-oxadiazole ring confers:
  • Resistance to esterase-mediated hydrolysis versus carbamate predecessors.
  • Bioisosteric replacement for labile groups (e.g., in Merck’s early muscarinic agonists like arecoline oxadiazoles) [7].
  • Dipole moment (∼3.5 Debye) favorable for blood-brain barrier permeation .

Hybridization Strategies and Emerging Applications:Patent literature discloses derivatives like N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide (WO2017079641A1), which merges the benzylpiperidine-oxadiazole core with pyrazinylpiperazines to yield dual muscarinic acetylcholine receptor 4/dopamine D₂ antagonists [3]. Similarly, 1,2,4-oxadiazoles conjugated to benzofurans (e.g., N-[2-(4-benzylpiperazine-1-carbonyl)-1-benzofuran-3-yl]propanamides) exhibit balanced serotonin transporter/muscarinic acetylcholine receptor 4 affinity for depression-anxiety comorbidity [8]. These hybrids leverage three pharmacological "hotspots":

  • Heteroaromatic head group (pyrazine, thiadiazole): Dictates target selectivity via electrostatic complementarity.
  • Oxadiazole linker: Tunes metabolic stability and conformational rigidity.
  • Benzylpiperidine tail: Provides baseline muscarinic acetylcholine receptor 4 affinity and brain exposure.

Table 3: Multitarget Hybrids Incorporating Benzylpiperidine-Oxadiazole Scaffolds

Hybrid StructurePrimary TargetsTherapeutic ApplicationKey Advantage
Benzylpiperidine-oxadiazole-pyrazinemuscarinic acetylcholine receptor 4 antagonist / σ₁ receptor modulatorSchizophrenia cognitive impairmentMitigates N-methyl-D-aspartate hypofunction
Benzylpiperazine-oxadiazole-benzofuranmuscarinic acetylcholine receptor 4 antagonist / serotonin transporter inhibitorTreatment-resistant depressionAddresses anhedonia and psychomotor retardation
Benzylpiperidine-1,3,4-oxadiazole-quinolinemuscarinic acetylcholine receptor 4 antagonist / phosphodiesterase 10A inhibitorParkinson disease-related psychosisAugments corticostriatal glutamate signaling

The structural plasticity of this pharmacophore enables "target shifting" via rational substitutions: Replacing pyrazine with 1,2,5-thiadiazole enhances muscarinic acetylcholine receptor 4 potency (EC₅₀ = 20 nM) but reduces dopamine transporter affinity, while exchanging benzyl with 3-chlorophenylcyclopropyl (e.g., EVT-2952975) introduces allosteric serotonin receptor 6 modulation [10]. Such iterations underscore the scaffold’s centrality in modern polypharmacology.

Properties

CAS Number

1235098-71-1

Product Name

2-[5-(4-benzylpiperidine-1-carbonyl)-1,2,4-oxadiazol-3-yl]pyrazine

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone

Molecular Formula

C19H19N5O2

Molecular Weight

349.394

InChI

InChI=1S/C19H19N5O2/c25-19(18-22-17(23-26-18)16-13-20-8-9-21-16)24-10-6-15(7-11-24)12-14-4-2-1-3-5-14/h1-5,8-9,13,15H,6-7,10-12H2

InChI Key

KYNCKRUAUXKRLZ-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NC(=NO3)C4=NC=CN=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.